Cas no 62257-17-4 (N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide)

N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide structure
62257-17-4 structure
Product Name:N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide
CAS-nummer:62257-17-4
MF:C18H20ClN5O5
MW:421.834902763367
CID:956393
PubChem ID:112822
Update Time:2025-04-19

N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide
    • ACETAMIDE,N-[5-[BIS(2-HYDROXYETHYL)AMINO]-2-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-
    • Acetamide, N-(5-(bis(2-hydroxyethyl)amino)-2-((2-chloro-4-nitrophenyl)azo)phenyl)-
    • Acetamide, N-(5-(bis(2-hydroxyethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)-
    • N-(5-(Bis(2-hydroxyethyl)amino)-2-((2-chloro-4-nitrophenyl)azo)phenyl)acetamide
    • N-{5-[bis(2-hydroxyethyl)amino]-2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]phenyl}acetamide
    • DB-298677
    • Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
    • DTXSID4069553
    • 62257-17-4
    • NS00034983
    • N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl ]acetamide
    • ORCRYIVAJKZTLW-UHFFFAOYSA-N
    • EINECS 263-472-9
    • Inchi: 1S/C18H20ClN5O5/c1-12(27)20-18-11-13(23(6-8-25)7-9-26)2-5-17(18)22-21-16-4-3-14(24(28)29)10-15(16)19/h2-5,10-11,25-26H,6-9H2,1H3,(H,20,27)/b22-21+
    • InChI-sleutel: ORCRYIVAJKZTLW-QURGRASLSA-N
    • LACHT: ClC1C=C(C=CC=1/N=N/C1C=CC(=CC=1NC(C)=O)N(CCO)CCO)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 421.1155
  • Monoisotopische massa: 421.1152964g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 8
  • Complexiteit: 569
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 143Ų

Experimentele eigenschappen

  • PSA: 140.66
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